molecular formula C29H31ClN2O4 B2657024 Ethyl 4-[(4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate CAS No. 514185-44-5

Ethyl 4-[(4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate

Cat. No. B2657024
CAS RN: 514185-44-5
M. Wt: 507.03
InChI Key: SHOQOPCLRWUDPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate is a useful research compound. Its molecular formula is C29H31ClN2O4 and its molecular weight is 507.03. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-[(4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-[(4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research on naphtho[2,1-b]furo compounds, such as the synthesis of novel naphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones, demonstrates significant antimicrobial activity. These compounds were synthesized through various chemical reactions and screened for their effectiveness against microbial infections, indicating the potential for developing new antimicrobial agents (Ravindra, Vagdevi, & Vaidya, 2008).

Synthetic Methodology

Studies on the synthesis of furan and naphtho[1,2-c] furan derivatives highlight the importance of these compounds in organic synthesis and the development of new synthetic methodologies. For instance, the synthetic studies on Sorigenins involving furan compounds underline the versatility of these heterocyclic frameworks in constructing complex organic molecules, which could have implications for pharmaceutical synthesis and material science (Horii, Katagi, Tamura, Tanaka, & Yamawaki, 1962).

Inhibition of Enzymes

Research on 2-amino-5-hydroxyindole derivatives, which share a structural resemblance to the specified compound in terms of the presence of heterocyclic and aromatic moieties, revealed their potent inhibition of the enzyme 5-lipoxygenase. This enzyme is crucial in the biosynthesis of leukotrienes, implicating these compounds in the potential treatment of inflammatory and allergic diseases, as well as atherosclerosis and cancer (Landwehr, George, Karg, Poeckel, Steinhilber, Troschuetz, & Werz, 2006).

Chemical Reactions under Specific Conditions

The study on the efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation showcases the potential of using specific physical conditions to influence chemical reactions. This methodology emphasizes the role of innovative synthetic conditions in enhancing reaction efficiency and selectivity, which is relevant for the development of compounds with similar structural features (Machado, Lima, Rotta, Bonacorso, Zanatta, & Martins, 2011).

Photochemical and Electrochemical Applications

Further research into phenothiazine derivatives with various conjugated linkers, including furan, explores the effect of these linkers on the performance of dye-sensitized solar cells. The findings from these studies contribute to the development of materials with improved solar energy conversion efficiencies, underscoring the potential of heteroaromatic compounds in renewable energy technologies (Kim, Kim, Sakong, Namgoong, Park, Ko, Lee, Lee, & Kim, 2011).

properties

IUPAC Name

ethyl 4-[(4-chlorophenyl)-(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methylbenzo[g][1]benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31ClN2O4/c1-4-31-14-16-32(17-15-31)26(19-10-12-20(30)13-11-19)25-24-23(29(34)35-5-2)18(3)36-28(24)22-9-7-6-8-21(22)27(25)33/h6-13,26,33H,4-5,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOQOPCLRWUDPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4C5=C3C(=C(O5)C)C(=O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.